molecular formula C14H30O2Sn B8749746 Acetoxy(tri-n-butyl)tin

Acetoxy(tri-n-butyl)tin

Cat. No.: B8749746
M. Wt: 349.10 g/mol
InChI Key: PWBHRVGYSMBMIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxy(tri-n-butyl)tin is an organotin compound characterized by a tri-n-butyltin moiety substituted with an acetoxy group (-OAc). Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. The acetoxy group in this compound likely enhances its reactivity in specific chemical transformations, such as transesterification or polymerization processes. Organotin compounds generally exhibit low water solubility and require careful handling due to their toxicity .

Properties

Molecular Formula

C14H30O2Sn

Molecular Weight

349.10 g/mol

IUPAC Name

tributylstannanylium;acetate

InChI

InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

PWBHRVGYSMBMIO-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organotin Chemistry

Tri-n-butyl(3-methyl-2-butenyl)tin
  • Structure : Features a 3-methyl-2-butenyl substituent instead of acetoxy.
  • Applications : Used in prenylation reactions (e.g., ethyl propiolate prenylation) and chemical research .
  • Solubility : Immiscible with water, similar to Acetoxy(tri-n-butyl)tin .
  • Key Difference : The 3-methyl-2-butenyl group may confer higher hydrophobicity compared to the polar acetoxy group, affecting reactivity in organic syntheses.
Dibutyltin Oxide
  • Structure: A diorganotin oxide (C₈H₁₈OSn) with oxide bridging two butyl groups.
  • Applications : Polymer additive for stabilizing polyvinyl chloride (PVC) .
  • Toxicity : Classified as harmful if inhaled, with environmental persistence concerns .
  • Key Difference : The absence of an acetoxy group reduces its suitability for reactions requiring nucleophilic acyl substitution.

Functional Analogues with Acetoxy Substitutions

Acetoxyvalerenic Acid
  • Structure : A valerenic acid derivative with an acetoxy group.
  • Bioactivity : Found in Valeriana officinalis, with concentrations ranging from 0.020% to 0.053% in herbal samples .
Scutecyprin and Derivatives
  • Structure: Neo-clerodane diterpenoids with acetoxy or methoxy groups.
  • Bioactivity: Acetoxy substitution in these diterpenoids alters metabolic stability and receptor binding compared to methoxy or hydroxyl groups .

Comparative Data Table

Compound Molecular Formula Substituent Key Applications Solubility Toxicity Profile
This compound C₁₃H₂₈O₂Sn Acetoxy Catalysis, Biocides Immiscible (H₂O) High (organotin toxicity)
Tri-n-butyl(3-methyl-2-butenyl)tin C₁₆H₃₂Sn 3-methyl-2-butenyl Prenylation reactions Immiscible (H₂O) High
Dibutyltin oxide C₈H₁₈OSn Oxide PVC stabilization Low (H₂O) Harmful if inhaled
Acetoxyvalerenic Acid C₁₅H₂₂O₄ Acetoxy Herbal medicine Lipophilic Low (natural product)

Research Findings on Substituent Effects

  • Cytotoxicity : In coumarin derivatives, acetoxy substitution reduced cytotoxicity compared to hydroxyl groups in some cases (e.g., compounds 4 vs. 6), but enhanced activity in others (e.g., compounds 12 vs. 15) . This suggests that the acetoxy group’s impact on bioactivity is context-dependent.
  • Catalytic Activity: Acetoxy-substituted organotins may exhibit higher electrophilicity, facilitating nucleophilic acyl transfer in esterification reactions compared to alkyl-substituted analogues .
  • Environmental Persistence: Organotin compounds like dibutyltin oxide are persistent pollutants, whereas acetoxy groups may increase biodegradability under hydrolytic conditions .

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